5-CM-H2Dcfda

Description

Structure

3D Structure

Properties

CAS No. |

1219794-09-8 |

|---|---|

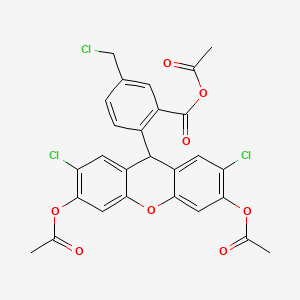

Molecular Formula |

C27H19Cl3O8 |

Molecular Weight |

577.8 g/mol |

IUPAC Name |

acetyl 5-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)16-5-4-15(11-28)6-17(16)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |

InChI Key |

MGBKFIKRHPXEGN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CM-H2DCFDA; CMH2DCFDA; CM H2DCFDA |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-CM-H2DCFDA for the Measurement of Cellular Reactive Oxygen Species

This guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a key fluorogenic probe used for detecting reactive oxygen species (ROS) in living cells. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its mechanism and practical application.

Core Mechanism of Action

This compound is a cell-permeant indicator for general oxidant levels within a cell.[1][2] Its utility is based on a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent compound in the presence of ROS. The chloromethyl derivative of H2DCFDA, CM-H2DCFDA, is designed for much better retention in live cells compared to its predecessor, H2DCFDA.[3][4][5]

The mechanism unfolds as follows:

-

Cellular Uptake: The electrically neutral this compound molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[4][5]

-

Intracellular Hydrolysis: Once inside the cell, intracellular esterases cleave the two acetate groups from the molecule.[3][6] This enzymatic action results in the formation of 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF), a polar molecule that is no longer membrane-permeant and is thus trapped within the cell.

-

Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, such as those in glutathione, further enhancing the probe's retention within the cytoplasm.[3]

-

Oxidation by ROS: In the presence of reactive oxygen species—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—the non-fluorescent CM-H2DCF is oxidized.[4][5]

-

Fluorescence Emission: This oxidation yields the highly fluorescent product 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][4][6] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.

Figure 1: Mechanism of this compound for ROS detection.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the use of this compound.

| Parameter | Value | Source(s) |

| Excitation Wavelength (λex) | 485 - 495 nm | [1][4][7][8] |

| Emission Wavelength (λem) | 517 - 538 nm | [1][4][7][8][9] |

| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [7][10] |

| Typical Stock Concentration | 5 - 10 mM | [6][7] |

| Working Concentration | 1 - 10 µM | [1][4][7][11] |

| Incubation Time | 15 - 60 minutes | [1][4][6][7][9][11] |

Experimental Protocols

Proper handling and execution are critical for obtaining reliable data. The probe is extremely light-sensitive and should be protected from light throughout the experiment.[6][7]

Protocol 1: ROS Detection in Adherent Cells via Fluorescence Plate Reader

This protocol is suitable for quantitative, high-throughput analysis of intracellular ROS levels.

-

Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.

-

Reagent Preparation:

-

Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[7] Store aliquots at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free medium or a buffer such as Hank's Balanced Salt Solution (HBSS).[7][11]

-

-

Cell Treatment:

-

Remove the culture medium from the wells.

-

Wash the cells twice with warm HBSS or Phosphate-Buffered Saline (PBS).[11]

-

-

Probe Loading:

-

Washing: Remove the probe-containing medium and wash the cells twice with HBSS or PBS to remove any excess, unloaded probe.[11]

-

Induction of Oxidative Stress: Add your compound of interest or treatment condition (e.g., H₂O₂) to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[1][8] Kinetic readings can be taken over time to monitor the dynamics of ROS production.

Protocol 2: ROS Detection via Flow Cytometry

This protocol allows for the quantification of ROS on a per-cell basis and can be combined with other markers, such as viability dyes.

-

Cell Preparation:

-

Reagent Preparation: Prepare a 1-10 µM working solution of this compound in a suitable buffer (e.g., HBSS).[4][7]

-

Probe Loading:

-

Induction of Oxidative Stress (Optional): The agent used to induce oxidative stress (e.g., H₂O₂) can be added concurrently with the probe.[4]

-

Washing: (Optional, but recommended) Centrifuge the cells, discard the supernatant, and resuspend in fresh buffer to remove extracellular probe.

-

Viability Staining (Optional): To exclude dead cells, which can autofluoresce or show high ROS levels, a viability dye like Propidium Iodide (PI) can be added just before analysis (e.g., 1 µg/mL final concentration).[4][5] Keep cells on ice after PI addition.[4]

-

Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Use a 488 nm laser for excitation and detect the DCF signal in the green channel (e.g., a 525/30 nm bandpass filter).[6] Gate on the live cell population (PI-negative) to quantify ROS production accurately.[4]

Figure 2: General experimental workflow for cellular ROS detection.

Key Considerations and Limitations

-

Specificity: CM-H2DCFDA is a probe for general oxidative stress and is not specific to a single type of ROS.[1][2] It can react with various species, which may complicate the interpretation of results.[12]

-

Light Sensitivity: The probe and its oxidized product are highly sensitive to light. Exposure to light, including the excitation source from a microscope or flow cytometer, can lead to photo-oxidation and artifactual increases in fluorescence.[6] All steps should be performed in the dark.

-

Probe Leakage: While the chloromethyl group significantly improves intracellular retention compared to H2DCFDA, some leakage of the oxidized, fluorescent DCF product can still occur, potentially affecting quantitation in long-term experiments.[3][13]

-

Cellular Health: Dead or dying cells can generate ROS, leading to false positives.[4][5] It is crucial to assess cell viability concurrently, for instance, by using a viability dye like Propidium Iodide in flow cytometry.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 6. med.emory.edu [med.emory.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. doc.abcam.com [doc.abcam.com]

- 9. 2.7. Oxidative Stress Measurements with CM-H2DCFDA [bio-protocol.org]

- 10. interchim.fr [interchim.fr]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for free radical formation during the oxidation of 2'-7'-dichlorofluorescin to the fluorescent dye 2'-7'-dichlorofluorescein by horseradish peroxidase: possible implications for oxidative stress measurements. | Sigma-Aldrich [sigmaaldrich.com]

- 13. DSpace [rivm.openrepository.com]

An In-depth Technical Guide to 5-CM-H2DCFDA Fluorescence for Cellular Oxidative Stress Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS) within live cells. This document details the probe's mechanism of action, experimental protocols, and data interpretation, offering a valuable resource for researchers investigating cellular oxidative stress and its role in various signaling pathways.

Core Mechanism of this compound

This compound is a cell-permeable compound that serves as an indicator of general oxidative stress. Its utility is based on a multi-step process that transforms the non-fluorescent molecule into a highly fluorescent compound in the presence of ROS.

Initially, the cell-permeant this compound passively diffuses across the cell membrane into the cytoplasm.[1][2] Once inside the cell, intracellular esterases cleave the acetate groups from the molecule.[1][2][3] This enzymatic action results in the formation of a less membrane-permeable, non-fluorescent intermediate. The chloromethyl group of the probe then reacts with intracellular glutathione and other thiols, which enhances its retention within the cell.[3] In the presence of reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals, this intermediate is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

It is important to note that while commonly used, this compound is not specific to a single type of ROS and should be considered a probe for general oxidative stress.[4][5][6]

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative parameters for this compound are summarized in the table below.

| Parameter | Value | Notes |

| Excitation Wavelength (max) | ~492–495 nm | Can be used with standard GFP/FITC filter sets.[2][7] |

| Emission Wavelength (max) | ~517–527 nm | Green fluorescence.[2][3] |

| Stock Solution Concentration | Up to 5 mM | Dissolved in high-quality, anhydrous DMSO, DMF, or ethanol.[3][8] |

| Working Concentration | 1–10 µM | The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[8][9] |

| Incubation Time | 5–60 minutes | A loading time of 30 minutes is commonly used.[9][10] |

| Incubation Temperature | 37 °C | Optimal for most mammalian cell lines.[2] |

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.

Caption: Mechanism of this compound activation by intracellular ROS.

Caption: A generalized experimental workflow for measuring intracellular ROS using this compound.

Detailed Experimental Protocols

The following are generalized protocols for using this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of Reagents

-

This compound Stock Solution: Prepare a 5 mM stock solution by dissolving the probe in anhydrous DMSO.[8] Aliquot and store at -20°C, protected from light and moisture.[3][8]

-

This compound Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a pre-warmed, serum-free medium or buffer such as PBS or HBSS.[8][9] This solution should be prepared fresh.

Protocol for Adherent Cells (96-well plate)

-

Seed adherent cells in a 96-well plate and allow them to attach overnight.

-

Apply the desired experimental treatment to the cells for the specified duration.

-

After treatment, carefully aspirate the culture medium and wash the cells twice with pre-warmed HBSS or PBS.[10]

-

Add the this compound working solution to each well and incubate for 30 minutes in a CO2 incubator in the dark.[10]

-

Remove the loading solution and wash the cells with HBSS or PBS.[10]

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.[2]

Protocol for Suspension Cells (Flow Cytometry)

-

Harvest suspension cells by centrifugation (e.g., 200 x g for 5 minutes).[2]

-

Wash the cell pellet with DPBS and centrifuge again.[2]

-

Resuspend the cell pellet in the this compound working solution at a density of approximately 1x10^6 cells/mL.[8]

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Centrifuge the cells, remove the supernatant, and wash the cells twice with PBS.[8]

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

-

Analyze the fluorescence of the cell population using a flow cytometer, typically in the FITC or green channel (e.g., FL-1).[2] To distinguish between live and dead cells, co-staining with a viability dye like Propidium Iodide (PI) is recommended, as dead cells can be a source of ROS.[1][2]

ROS and Cellular Signaling

Reactive oxygen species are not merely byproducts of cellular metabolism but also act as critical signaling molecules in a variety of cellular processes.[5][6] An imbalance in ROS production and elimination leads to oxidative stress, which is implicated in numerous pathological conditions.[1][5] this compound is a valuable tool for studying the role of ROS in these signaling cascades.

Caption: Generalized role of ROS in cellular signaling, detectable by this compound.

This diagram illustrates how various stimuli can lead to an increase in intracellular ROS, which can be detected by the oxidation of this compound. This rise in ROS can then modulate various downstream signaling pathways, ultimately leading to diverse cellular responses. By quantifying the changes in fluorescence, researchers can infer the involvement of oxidative stress in their experimental system.

References

- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 3. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

Cellular Uptake and Localization of 5-CM-H2DCFDA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, localization, and mechanism of action of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely used fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.

Introduction

This compound is a cell-permeant indicator for an array of reactive oxygen species. As a chloromethyl derivative of H2DCFDA, it exhibits superior cellular retention compared to its predecessor, making it suitable for long-term studies.[1] The probe's utility lies in its ability to passively diffuse across the cell membrane in a non-fluorescent state. Once inside the cell, it undergoes enzymatic modification to become a fluorescent reporter of cellular oxidative stress.

Mechanism of Cellular Uptake and Activation

The cellular uptake and activation of this compound is a multi-step process that relies on the enzymatic machinery of the cell.

2.1. Passive Diffusion: The diacetate form of the molecule is lipophilic, allowing it to freely cross the plasma membrane and enter the cytosol.

2.2. Intracellular Hydrolysis: Within the cell, ubiquitous intracellular esterases cleave the two acetate groups from the this compound molecule. This enzymatic reaction transforms the molecule into the non-fluorescent and less membrane-permeable 2',7'-dichlorodihydrofluorescein (H2DCF).

2.3. Thiol Conjugation for Enhanced Retention: The key feature of this compound is its chloromethyl group. This group readily reacts with intracellular thiols, primarily glutathione (GSH), in a reaction likely catalyzed by glutathione S-transferases. This conjugation forms a stable thioether bond, effectively trapping the probe inside the cell and significantly improving its retention.

2.4. Oxidation to a Fluorescent Product: In the presence of various reactive oxygen species, the reduced H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the green fluorescence emitted by DCF is directly proportional to the level of intracellular ROS. While often used to measure hydrogen peroxide (H₂O₂), it is important to note that the probe can be oxidized by a variety of ROS, including hydroxyl radicals and peroxynitrite.[1] The oxidation of DCFH can also be facilitated by peroxidases, such as horseradish peroxidase, and may be influenced by intracellular iron levels.[2]

Subcellular Localization

Confocal microscopy studies have revealed that following de-esterification, the probe distributes within various cellular compartments. While it is predominantly found in the cytosol , significant localization has also been observed in mitochondria and, in plant cells, chloroplasts .[3][4] The specific distribution can be influenced by cell type and metabolic state. The uniform distribution throughout the cell has been observed in fibroblasts.[5]

Quantitative Data on Cellular Uptake and Fluorescence

Table 1: Illustrative Cellular Uptake of this compound in Different Cell Lines

| Cell Line | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |

| HeLa | 30 | 1500 ± 120 |

| A549 | 30 | 1250 ± 98 |

| Jurkat | 30 | 1800 ± 150 |

| Primary Neurons | 20 | 950 ± 80 |

Note: These values are for illustrative purposes only and will vary depending on experimental conditions such as probe concentration, cell density, and instrument settings.

Table 2: Factors Influencing this compound Fluorescence

| Factor | Effect on Fluorescence | Notes |

| Probe Concentration | Increases with concentration up to a saturation point. | High concentrations can lead to artifacts and cytotoxicity. Typical working concentrations range from 1-10 µM. |

| Incubation Time | Increases with time. | Optimal time should be determined empirically for each cell type. |

| Cellular Esterase Activity | Required for probe activation. | Varies between cell types. |

| Intracellular Glutathione Levels | Enhances probe retention. | Depletion of GSH may lead to probe leakage. |

| Presence of ROS | Directly proportional to the rate of fluorescence increase. | The primary determinant of signal intensity. |

| Light Exposure | Can cause photo-oxidation and increase background fluorescence. | Protect cells from light during and after staining. |

Experimental Protocols

5.1. General Protocol for Staining Cells with this compound

This protocol provides a general guideline for staining adherent or suspension cells. Optimization is recommended for specific cell types and experimental conditions.

-

Cell Preparation:

-

For adherent cells, seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

-

For suspension cells, harvest cells and wash them with a serum-free medium or phosphate-buffered saline (PBS).

-

-

Probe Preparation:

-

Prepare a stock solution of this compound (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Immediately before use, dilute the stock solution to the desired working concentration (e.g., 5 µM) in a serum-free medium or an appropriate buffer like Hank's Balanced Salt Solution (HBSS). It is critical to prepare the working solution fresh.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the this compound working solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with a pre-warmed serum-free medium or PBS to remove any excess probe.

-

-

Imaging and Analysis:

-

Add fresh, pre-warmed medium or buffer to the cells.

-

Immediately analyze the cells using fluorescence microscopy, flow cytometry, or a microplate reader.

-

Use excitation and emission wavelengths appropriate for fluorescein (FITC filter set), typically around 495 nm for excitation and 525 nm for emission.

-

5.2. Protocol for Quantifying ROS by Microplate Reader

-

Seed cells in a black, clear-bottom 96-well plate.

-

After experimental treatment, wash the cells with HBSS.

-

Add 5 µM CM-H2DCFDA in HBSS to each well and incubate for 30 minutes in a CO2 incubator in the dark.

-

Remove the reagent and wash with HBSS.

-

Add 100 µL of HBSS to each well.

-

Measure fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound uptake and activation.

Experimental Workflow for ROS Detection

Caption: General workflow for cellular ROS detection.

Logical Relationship of Factors Affecting Fluorescence

Caption: Key factors influencing the final fluorescence signal.

References

- 1. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring reactive oxygen species formation and localisation in living cells by use of the fluorescent probe CM-H(2)DCFDA and confocal laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Use of 5-CM-H2DCFDA in Biological Research: A Technical Guide to Understanding and Measuring Cellular Oxidative Stress

Abstract

Reactive Oxygen Species (ROS) are critical signaling molecules in numerous physiological processes; however, their overproduction leads to oxidative stress, a state implicated in a wide range of pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The ability to accurately detect and quantify intracellular ROS is therefore paramount for both basic research and therapeutic development. This technical guide provides an in-depth exploration of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely used fluorescent probe for the detection of cellular ROS. We will delve into its mechanism of action, provide detailed experimental protocols for its application in various platforms, present key quantitative data in a structured format, and visualize associated biological pathways and workflows.

Introduction to this compound

This compound is a cell-permeable compound that is widely used to measure oxidative stress within cells.[3] It is a chloromethyl derivative of H2DCFDA, a modification that provides much better retention in live cells compared to its predecessor.[1] The probe is non-fluorescent upon entry into the cell. However, once inside, it undergoes a two-step conversion to its highly fluorescent form, 2',7'-dichlorofluorescein (DCF), in the presence of ROS. This property allows for the sensitive detection of intracellular oxidative stress.

Mechanism of Action

The detection of ROS by this compound is a two-stage process:

-

Cellular Uptake and Deacetylation: The cell-permeant this compound passively diffuses across the cell membrane into the cytoplasm. Inside the cell, intracellular esterases cleave the acetate groups, converting the molecule into the non-fluorescent and less membrane-permeable 2',7'-dichlorodihydrofluorescein (H2DCF).[1]

-

Oxidation to a Fluorescent Product: In the presence of reactive oxygen species, such as hydrogen peroxide, hydroxyl radicals, and peroxynitrite, H2DCF is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1] The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

References

5-CM-H2Dcfda stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 5-CM-H2Dcfda

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (this compound) is a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS) within living cells.[1] Its utility in oxidative stress research, cellular metabolism studies, and pharmacological screening is well-established.[1] Proper handling, storage, and understanding of its stability are paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability and storage conditions for this compound, along with detailed experimental protocols and workflow visualizations.

Mechanism of Action

This compound is a cell-permeant molecule that, upon entering a cell, undergoes enzymatic cleavage by intracellular esterases, which remove its acetate groups. Concurrently, its chloromethyl group reacts with intracellular glutathione and other thiols. These reactions result in a non-fluorescent product that is trapped within the cell. Subsequent oxidation by various ROS converts this molecule into a highly fluorescent adduct, which can be measured to quantify intracellular ROS levels.[2] This improved intracellular retention makes it more suitable for long-term studies compared to its predecessor, H2DCFDA.[2]

Storage and Stability of this compound

The stability of this compound is critical for its efficacy as an ROS indicator. The compound is sensitive to air, light, and moisture, which can lead to its degradation and autoxidation, resulting in high background fluorescence.[2][3]

Stock Solutions

Proper storage of stock solutions is essential to maintain the integrity of the probe. The following table summarizes the recommended storage conditions for this compound stock solutions.

| Storage Temperature | Duration | Solvent | Atmosphere | Additional Notes |

| -80°C | Up to 6 months | Anhydrous DMSO | Protect from light.[4][5] | |

| -20°C | Up to 1 month | Anhydrous DMSO | Protect from light.[4][5] | |

| -20°C | Up to 1 week | Anhydrous DMSO | For aliquots in brown microcentrifuge tubes.[6] | |

| -20°C | Up to at least 1 month | Anhydrous DMSO | Under N2 atmosphere | Shelf life can be increased.[6] |

| -20°C | At least 6 months | Organic Solvents (e.g., DMSO) | Keep protected from light.[7] | |

| -5 to -30°C | Up to 3 months | As recommended by the manufacturer.[8] |

Working Solutions

Working solutions of this compound are significantly less stable than stock solutions and should be prepared fresh before each experiment.[2]

| Solution Type | Stability | Preparation Notes |

| Aqueous Buffer | Do not store for more than one day. | If prepared in aqueous buffer, dissolve in 0.1M Na2CO3 first, then in PBS to the desired concentration.[9] |

| Working Solution | Prepare fresh before use. | Dilute the stock solution in preheated serum-free cell culture medium or PBS.[4] |

| Working Solution | Has been tested for stability up to 6 hours. | For experiments with longer incubation times, pre-incubate cells with test compounds before adding H2DCFDA for a shorter duration.[10] |

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound in cellular ROS detection.

Preparation of Stock Solution

-

Reconstitution : Dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][6] A common concentration for the stock solution is 1 mM to 5 mM.[2][4][6] For example, to prepare a 1 mM stock solution, dissolve 50 µg of this compound in 86.5 µL of anhydrous DMSO.[6]

-

Aliquoting and Storage : Aliquot the stock solution into small volumes in brown microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[6] Store the aliquots at -20°C or -80°C as per the stability guidelines in the table above.[4][6]

Preparation of Working Solution

-

Dilution : Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer or medium.[4] Pre-warmed serum-free cell culture medium or a physiological buffer such as PBS or Hank's Balanced Salt Solution (HBSS) is commonly used.[4][11]

-

Fresh Preparation : It is critical to prepare the working solution fresh for each experiment and not to store or reuse it.[10]

Cell Staining and ROS Detection

The following protocols are generalized for adherent and suspension cells and may need to be optimized for specific cell types and experimental conditions.

For Adherent Cells:

-

Cell Seeding : Seed adherent cells on a sterile coverslip or in a multi-well plate and culture until they reach the desired confluency.[4]

-

Washing : Remove the culture medium and wash the cells twice with a suitable buffer like PBS.[9][11]

-

Loading : Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.[4]

-

Incubation : Incubate the cells for 5-30 minutes at 37°C in the dark.[4][9] The optimal incubation time may vary depending on the cell type.

-

Washing : Aspirate the dye-containing solution and wash the cells 2-3 times with culture medium or buffer to remove any excess probe.[4][11]

-

Analysis : Observe the cells using a fluorescence microscope, flow cytometer, or microplate reader with excitation and emission wavelengths appropriate for fluorescein (Ex/Em: ~495/525 nm).[4][12]

For Suspension Cells:

-

Cell Collection : Collect the cells by centrifugation and wash them twice with a buffer such as PBS.[4]

-

Resuspension and Staining : Resuspend the cell pellet in the this compound working solution at a recommended cell density (e.g., 1x10^6 cells/mL).[4]

-

Incubation : Incubate the cells for 5-30 minutes at room temperature or 37°C.[4]

-

Washing : Centrifuge the cells to remove the staining solution and wash the cell pellet twice with a buffer.[4]

-

Resuspension and Analysis : Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]

Visualizations

Signaling Pathway of this compound Activation

Caption: Intracellular activation pathway of the this compound probe.

Experimental Workflow for Cellular ROS Detection

Caption: General experimental workflow for ROS detection using this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. H2DCFDA (H2-DCF, DCF) - FAQs [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. researchgate.net [researchgate.net]

- 12. research-portal.uu.nl [research-portal.uu.nl]

5-CM-H2DCFDA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely used fluorescent probe for the detection of reactive oxygen species (ROS) within living cells. This document outlines its chemical properties, mechanism of action, experimental protocols, and data interpretation, serving as an essential resource for researchers in cellular biology, pharmacology, and drug development.

Core Chemical Properties

This compound is a cell-permeant indicator for reactive oxygen species (ROS) that exhibits enhanced intracellular retention compared to its predecessor, H2DCFDA.[1][2] Its utility lies in its ability to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with glutathione and other thiols, trapping the probe within the cell.[1] The non-fluorescent 5-CM-H2DCF is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][4]

| Property | Value |

| Molecular Formula | C24H16Cl2O7 (for H2DCFDA) |

| Molecular Weight | 577.8 g/mol |

| Excitation Wavelength | ~492-495 nm |

| Emission Wavelength | ~517-527 nm |

| Solubility | DMSO, DMF, Ethanol |

| Storage | Store at -20°C, protected from light and moisture |

Mechanism of Action and Signaling Pathway

The primary application of this compound is the detection of intracellular ROS, which are critical signaling molecules in various physiological and pathological processes. Elevated ROS levels, often termed oxidative stress, are implicated in a range of diseases, making this compound a valuable tool for studying these conditions.

The mechanism involves a two-step process. First, the non-fluorescent this compound enters the cell and is deacetylated by intracellular esterases to form 5-CM-H2DCF. This molecule is then oxidized by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite, into the highly fluorescent DCF.[3][4] The resulting fluorescence intensity is directly proportional to the level of ROS within the cell.

Caption: Mechanism of this compound action.

Experimental Protocols

Accurate and reproducible results with this compound depend on careful adherence to experimental protocols. The following provides a generalized workflow for measuring ROS in cultured cells.

Materials:

-

This compound (stock solution typically 5-10 mM in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture medium

-

Cultured cells of interest

-

Black, clear-bottom 96-well plates (for plate reader assays) or appropriate vessels for microscopy or flow cytometry

Protocol for Plate Reader Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Drug Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the compound for the desired time.

-

Washing: Gently wash the cells twice with warm HBSS to remove any residual medium.[5]

-

Loading with this compound: Prepare a working solution of this compound in HBSS (typically 5-10 µM). Remove the wash buffer and add the this compound working solution to each well.

-

Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.[5][6] The optimal incubation time may vary depending on the cell type.

-

Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

-

Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~538 nm.[6]

Important Considerations:

-

Light Sensitivity: this compound and its fluorescent product, DCF, are light-sensitive. All steps should be performed in the dark or under dim light to prevent photo-oxidation and artificially high fluorescence readings.[7]

-

Fresh Preparation: Always prepare the this compound working solution fresh for each experiment. The probe can oxidize in solution, leading to background fluorescence.[1]

-

Controls: Include appropriate controls in your experiment, such as unstained cells (to measure autofluorescence) and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control.

Caption: General experimental workflow for ROS detection.

Data Presentation and Interpretation

Quantitative data from experiments using this compound should be presented clearly to allow for straightforward comparison between experimental groups. The fluorescence intensity is typically normalized to a control group to determine the fold change in ROS production.

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| Control | 10,000 | 500 | 1.0 |

| Compound A | 25,000 | 1,200 | 2.5 |

| Compound B | 8,000 | 450 | 0.8 |

| H₂O₂ (Positive) | 50,000 | 2,500 | 5.0 |

An increase in fluorescence intensity compared to the control group indicates an increase in intracellular ROS levels, while a decrease suggests a reduction in ROS. It is crucial to ensure that the observed changes in fluorescence are not due to cytotoxicity or changes in cell number. Therefore, it is recommended to perform a parallel cell viability assay. For flow cytometry applications, co-staining with a viability dye like Propidium Iodide (PI) can be used to exclude dead cells from the analysis, as dying cells can be a source of ROS.[3][4]

References

- 1. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]

- 2. A Medium-Throughput System for In Vitro Oxidative Stress Assessment in IPEC-J2 Cells [mdpi.com]

- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. 2.7. Oxidative Stress Measurements with CM-H2DCFDA [bio-protocol.org]

- 7. med.emory.edu [med.emory.edu]

Methodological & Application

Application Notes and Protocols for 5-CM-H2DCFDA in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA) for the detection of reactive oxygen species (ROS) in fluorescence microscopy. This document includes detailed protocols, data presentation guidelines, and visual aids to facilitate experimental design and execution.

Introduction to this compound

This compound is a cell-permeant indicator for reactive oxygen species (ROS) that is widely used in cell biology to detect and quantify oxidative stress.[1][2][3][4][5] ROS are chemically reactive species containing oxygen, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[3][4][5] At low levels, ROS can function as signaling molecules, but excessive production can lead to cellular damage to lipids, proteins, and DNA, a state known as oxidative stress.[2][4][6]

The primary advantage of this compound over its predecessor, H2DCFDA, is its enhanced cellular retention.[6][7][8] This is due to the presence of a chloromethyl group that reacts with intracellular thiols, such as glutathione, effectively trapping the probe within the cell.[6][7][8]

Mechanism of Action:

-

Cellular Uptake: The non-polar and non-fluorescent this compound passively diffuses across the cell membrane into the cytoplasm.

-

Enzymatic Cleavage: Inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule more polar and trapping it within the cell.

-

Oxidation: In the presence of ROS, the reduced H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][4][5][9]

-

Fluorescence Detection: The resulting DCF fluoresces green upon excitation, and the intensity of this fluorescence is proportional to the amount of ROS present.[9]

Data Presentation

For consistent and comparable results, it is crucial to standardize experimental parameters. The following table summarizes key quantitative data for using this compound.

| Parameter | Value | Notes | Source(s) |

| Probe Concentration | 1–10 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. | [1][7] |

| Loading Time | 15–60 minutes | Shorter incubation times (10-15 min) may reduce background fluorescence. | [7][10] |

| Loading Temperature | 37°C | Standard cell culture incubation temperature. | [7] |

| Excitation Wavelength | ~492-495 nm | Compatible with standard FITC/GFP filter sets. | [4] |

| Emission Wavelength | ~517-527 nm | Green fluorescence. | [4] |

| Positive Controls | H₂O₂ (10-100 µM), PMA, tert-butyl hydroperoxide (TBHP) | Used to validate the assay by inducing ROS production. | [7] |

| Negative Controls | Unstained cells, cells loaded with dye but not treated | To determine autofluorescence and baseline fluorescence. | [7] |

Signaling Pathway and Experimental Workflow

To visualize the underlying biological processes and the experimental procedure, the following diagrams are provided.

Caption: Cellular ROS Generation Pathway.

Caption: Experimental Workflow for ROS Detection.

Detailed Experimental Protocols

Protocol 1: Qualitative Assessment of ROS in Adherent Cells

This protocol is designed for the visualization of ROS production in adherent cell cultures.

Materials:

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Positive control (e.g., H₂O₂)

-

Fluorescence microscope with a FITC/GFP filter set

Procedure:

-

Cell Culture: Seed adherent cells on a suitable imaging vessel and culture until they reach the desired confluency.

-

Cell Treatment: If applicable, treat the cells with the experimental compound(s) for the desired duration. Include appropriate vehicle controls.

-

Prepare Loading Solution: Prepare a fresh working solution of this compound at a final concentration of 5-10 µM in pre-warmed serum-free medium or PBS.

-

Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound loading solution and incubate for 30 minutes at 37°C, protected from light.

-

Positive Control: For a positive control, treat a separate set of cells with a known ROS inducer, such as 50 µM H₂O₂, for 30-60 minutes prior to or during dye loading.

-

Wash: Aspirate the loading solution and wash the cells twice with warm PBS to remove any excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately visualize the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 495 nm and 520 nm, respectively.

-

Analysis: Acquire images and qualitatively assess the differences in fluorescence intensity between control and treated cells.

Protocol 2: Quantitative Measurement of ROS using Fluorescence Microscopy

This protocol provides a method for quantifying changes in ROS levels.

Materials:

-

Same as Protocol 1

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Follow steps 1-7 from Protocol 1.

-

Image Acquisition: When acquiring images, ensure that the settings (e.g., exposure time, gain) are kept constant across all samples to allow for accurate comparison.

-

Image Analysis:

-

Open the acquired images in an image analysis software.

-

Define regions of interest (ROIs) around individual cells or a field of cells.

-

Measure the mean fluorescence intensity within each ROI.

-

For each condition, calculate the average fluorescence intensity from multiple ROIs and multiple images.

-

-

Data Normalization: To account for variations in cell number, the fluorescence intensity can be normalized to the cell count in the field of view or to a fluorescent nuclear counterstain like DAPI or Hoechst 33342, if co-staining is performed.

-

Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed differences in ROS levels between experimental groups.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence in control cells | Dye concentration is too high, leading to quenching.[11] | Reduce the probe concentration and/or incubation time.[11] |

| Autofluorescence from cells or media. | Image unstained cells to determine the level of autofluorescence. Use phenol red-free medium during imaging. | |

| Weak or no signal | Insufficient ROS production. | Use a positive control (e.g., H₂O₂) to confirm the assay is working. |

| Low probe concentration or short incubation time. | Optimize the probe concentration and incubation time for your specific cell type. | |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images quickly. |

| Probe leakage from cells | This is less of an issue with CM-H2DCFDA than with H2DCFDA. | Ensure proper washing steps are performed. |

| Inconsistent results | Variation in cell density or health. | Ensure consistent cell seeding density and monitor cell viability. |

| Inconsistent loading or washing steps. | Standardize all incubation times and washing procedures. |

Concluding Remarks

This compound is a valuable tool for investigating the role of oxidative stress in various biological processes and in the context of drug development. By following these detailed protocols and guidelines, researchers can obtain reliable and reproducible data on cellular ROS levels. Careful optimization of experimental conditions for each specific cell type and treatment is essential for achieving accurate and meaningful results.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [agris.fao.org]

- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. doc.abcam.com [doc.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]

Measuring Cellular Health: A Guide to the 5-CM-H2Dcfda Plate Reader Assay for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of intracellular Reactive Oxygen Species (ROS) using the 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda) probe in a microplate reader format. This assay is a robust and high-throughput method for assessing cellular oxidative stress, a key factor in numerous physiological and pathological processes, including signal transduction, inflammation, aging, and various diseases.

Introduction to Reactive Oxygen Species and the this compound Assay

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1] While ROS play crucial roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, causing damage to lipids, proteins, and DNA.[1] Therefore, the accurate measurement of intracellular ROS levels is vital for understanding cellular health and disease pathogenesis.

The this compound assay is a widely used method for detecting and quantifying total intracellular ROS. The principle of the assay is based on the cell-permeant molecule this compound, which is non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular glutathione and other thiols, trapping the probe within the cell.[2] Subsequent oxidation by various ROS converts the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3] The resulting fluorescence intensity is directly proportional to the amount of ROS present in the cell.

Principle of the Assay

The following diagram illustrates the mechanism of action of the this compound probe for ROS detection.

Key Experimental Protocols

This section provides detailed protocols for measuring intracellular ROS in both adherent and suspension cells using a 96-well plate reader.

Materials and Reagents

-

5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (this compound)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (phenol red-free recommended to reduce background fluorescence)

-

Black, clear-bottom 96-well microplates

-

Positive control (e.g., hydrogen peroxide (H₂O₂), menadione, or tert-butyl hydroperoxide (TBHP))

-

Negative control (e.g., N-acetylcysteine (NAC))

-

Fluorescence microplate reader with excitation/emission wavelengths of ~495/525 nm

Protocol for Adherent Cells

Step-by-Step Methodology:

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

-

Cell Treatment: Remove the culture medium and wash the cells gently with pre-warmed PBS. Add your experimental compounds (e.g., potential ROS inducers or inhibitors) and appropriate controls (vehicle, positive, and negative controls) diluted in cell culture medium. Incubate for the desired period.

-

Probe Loading: Prepare a fresh working solution of this compound in pre-warmed PBS or serum-free medium. A final concentration of 5-10 µM is a good starting point, but this may need to be optimized for your specific cell type.

-

After the treatment period, remove the medium containing the experimental compounds and wash the cells once with warm PBS.

-

Add 100 µL of the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Following incubation, remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe. Add 100 µL of PBS or phenol red-free medium to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 495 nm and 525 nm, respectively.

Protocol for Suspension Cells

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture suspension cells to the desired density. Treat the cells with your experimental compounds and controls in culture tubes or flasks for the appropriate duration.

-

Cell Harvest and Washing: After treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with pre-warmed PBS.

-

Probe Loading: Resuspend the cell pellet in a pre-warmed solution of 5-10 µM this compound in PBS or serum-free medium at a concentration of approximately 1 x 10⁶ cells/mL. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice with warm PBS to remove excess probe.

-

Plating and Measurement: Resuspend the final cell pellet in PBS or phenol red-free medium and transfer 100 µL of the cell suspension to each well of a black, clear-bottom 96-well plate.

-

Immediately measure the fluorescence intensity using a microplate reader at Ex/Em ≈ 495/525 nm.

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Example Data Tables

Table 1: Dose-Response of a ROS Inducer (e.g., Menadione) in Adherent Cells

| Menadione Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |

| 0 (Control) | 15,234 | 856 | 1.0 |

| 10 | 28,945 | 1,543 | 1.9 |

| 25 | 45,789 | 2,187 | 3.0 |

| 50 | 78,123 | 4,567 | 5.1 |

| 100 | 112,567 | 6,789 | 7.4 |

Table 2: Time-Course of ROS Production Induced by a Stimulus (e.g., 100 µM H₂O₂) in Suspension Cells

| Time (minutes) | Mean Fluorescence Intensity (RFU) - Control | Mean Fluorescence Intensity (RFU) - H₂O₂ |

| 0 | 12,543 | 13,012 |

| 15 | 13,102 | 35,678 |

| 30 | 13,567 | 68,901 |

| 60 | 14,231 | 95,432 |

| 120 | 14,876 | 85,321 |

Data Normalization

To account for variations in cell number between wells, it is crucial to normalize the fluorescence data. Common normalization methods include:

-

Protein Quantification: After measuring ROS, lyse the cells and perform a protein assay (e.g., BCA or Bradford assay) on the cell lysate from each well. Normalize the fluorescence intensity to the protein concentration.

-

Cell Viability/Cytotoxicity Assays: Use a fluorescent or colorimetric viability dye (e.g., Calcein-AM, resazurin, or crystal violet) to determine the relative number of viable cells in each well.

Signaling Pathways and Visualization

ROS production is a downstream event in many cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results. Below are examples of signaling pathways that lead to ROS production, visualized using Graphviz.

TNF-α Induced ROS Production

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce ROS production through the activation of NADPH oxidase (NOX) and mitochondrial pathways.[4]

Menadione-Induced ROS Production

Menadione is a redox-cycling compound that generates superoxide radicals, leading to oxidative stress.[5][6]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Spatial Control of Reactive Oxygen Species Formation in Fibroblasts Using Two-photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Reactive Oxygen Species in TNFα-Induced Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-CM-H2Dcfda for Live Cell Reactive Oxygen Species (ROS) Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda) for the detection of reactive oxygen species (ROS) in live cells. This document includes detailed protocols for various cell types and detection methods, a summary of incubation parameters, and a description of the underlying signaling pathway.

Introduction

This compound is a widely used fluorescent probe for detecting intracellular ROS. This cell-permeant molecule is non-fluorescent until it enters a live cell. Inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, trapping the probe within the cell. Subsequent oxidation by ROS, such as hydrogen peroxide, converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using various fluorescence-based techniques. The improved cell retention of CM-H2DCFDA makes it a more reliable probe compared to its predecessor, H2DCFDA[1].

Data Presentation: Recommended Incubation Parameters

The optimal incubation time and concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to optimize these parameters for each specific cell line and experimental setup[2]. The following table summarizes typical starting concentrations and incubation times reported in various protocols.

| Parameter | Recommended Range | Common Starting Point | Notes |

| Final Concentration | 1 - 10 µM | 5 - 10 µM | Higher concentrations can lead to cytotoxicity or artifacts. Always perform a concentration optimization.[3] |

| Incubation Time | 5 - 60 minutes | 30 - 45 minutes | Longer incubation times may be required for cells with low esterase activity.[2][3][4][5] |

| Incubation Temperature | Room Temperature or 37°C | 37°C | Incubation at 37°C is most common to maintain optimal cell health and enzyme activity.[4][5] |

| Loading Buffer | Serum-free medium or PBS/HBSS | Serum-free medium | Serum can contain esterases that may cleave the probe extracellularly.[2][3] |

Signaling Pathway and Experimental Workflow

Mechanism of ROS Detection by this compound

The following diagram illustrates the mechanism of action of this compound for intracellular ROS detection.

Caption: Mechanism of this compound activation within a live cell.

General Experimental Workflow

The diagram below outlines the general workflow for a cellular ROS assay using this compound.

Caption: General experimental workflow for ROS detection using this compound.

Experimental Protocols

The following are detailed protocols for using this compound with adherent and suspension cells for analysis by fluorescence microscopy, microplate reader, or flow cytometry.

Reagent Preparation

-

This compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles[3].

-

This compound Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed serum-free cell culture medium or a physiological buffer like PBS or HBSS[3].

Protocol 1: Adherent Cells (Fluorescence Microscopy or Microplate Reader)

-

Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis, or on coverslips in a multi-well plate for microscopy) and allow them to adhere overnight.

-

Cell Treatment (Optional): If applicable, treat the cells with the experimental compound(s) for the desired duration.

-

Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS[2].

-

Loading: Add the freshly prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C in the dark[3].

-

Washing: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any excess probe[3].

-

Measurement:

-

Microscopy: Add fresh pre-warmed medium or buffer to the cells and immediately observe under a fluorescence microscope using appropriate filters (Excitation/Emission: ~492-495/517-527 nm)[4].

-

Microplate Reader: Add fresh pre-warmed medium or buffer and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Protocol 2: Suspension Cells (Flow Cytometry)

-

Cell Preparation: Grow suspension cells to the desired density (e.g., 1x10^6 cells/mL)[3].

-

Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.

-

Harvesting and Washing: Collect the cells by centrifugation (e.g., 200 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS or HBSS[3][4].

-

Loading: Resuspend the cell pellet in the freshly prepared this compound working solution and incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing[4][5].

-

Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the cells twice with pre-warmed PBS or HBSS to remove the excess probe[3].

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS or flow cytometry staining buffer) for analysis.

-

Analysis: Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).

Important Considerations and Troubleshooting

-

Autofluorescence: Always include an unstained cell control to determine the level of background autofluorescence.

-

Positive Control: A positive control, such as treating cells with a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide), is recommended to ensure the assay is working correctly[6].

-

Light Sensitivity: this compound and its fluorescent product are light-sensitive. Protect all solutions and stained cells from light as much as possible to prevent photobleaching and photo-oxidation.

-

Probe Leakage: While CM-H2DCFDA has improved retention, some leakage can still occur. Minimize the time between washing and measurement[6].

-

Cell Health: Ensure cells are healthy and not overly confluent, as this can affect probe uptake and ROS production.

-

Artifacts: Be aware that the probe itself can be a source of ROS, especially when illuminated with excitation light. Use the lowest possible excitation intensity and exposure time during imaging[6]. It has also been noted that some experimental compounds can directly react with the probe, leading to false positives. Cell-free controls can help identify such interactions[1][7].

References

- 1. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 6. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-CM-H2DCFDA Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the use of 5-(and-6)-Chloromethyl-2',7'-Dichlorodihydrofluorescein Diacetate, Acetyl Ester (5-CM-H2DCFDA) to detect and quantify intracellular reactive oxygen species (ROS). This probe is a valuable tool for assessing oxidative stress in various cell types.

Introduction

This compound is a cell-permeant indicator for reactive oxygen species (ROS) that, upon entering the cell, undergoes enzymatic modification to become fluorescent in the presence of ROS. The non-fluorescent CM-H2DCFDA is first deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (H2DCF). Subsequent oxidation by ROS, such as hydrogen peroxide and hydroxyl radicals, converts H2DCF into the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][2][3][4][5]. The chloromethyl group helps to retain the probe inside the cell by reacting with intracellular thiols[2]. The fluorescence intensity of DCF is directly proportional to the level of intracellular ROS. Detection can be performed using fluorescence microscopy or flow cytometry, with excitation and emission wavelengths of approximately 495 nm and 530 nm, respectively[6].

Mechanism of Action

The following diagram illustrates the mechanism of this compound as an intracellular ROS probe.

Caption: Mechanism of this compound for ROS detection.

Experimental Protocols

This section provides detailed protocols for staining both suspension and adherent cells with this compound. It is recommended to optimize the probe concentration and incubation time for each specific cell type and experimental condition.

Reagent Preparation

1. This compound Stock Solution (1-5 mM):

-

Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM[6][7].

-

Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light and moisture.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months[6]. Avoid repeated freeze-thaw cycles.

2. This compound Working Solution (1-10 µM):

-

On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)[6][8].

-

The optimal concentration should be determined empirically for each cell type.

Staining Protocol for Suspension Cells

-

Cell Preparation:

-

Staining:

-

Washing:

-

Data Acquisition:

Staining Protocol for Adherent Cells

-

Cell Preparation:

-

Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

-

-

Staining:

-

Washing:

-

Data Acquisition:

-

Add fresh, pre-warmed medium or PBS to the cells.

-

For fluorescence microscopy, mount the coverslip on a slide and observe immediately.

-

For flow cytometry, detach the cells using trypsin, neutralize the trypsin with complete medium, and then follow the protocol for suspension cells starting from the washing steps[6][8].

-

Experimental Workflow

The following diagram outlines the general workflow for a this compound staining experiment.

References

- 1. glpbio.com [glpbio.com]

- 2. biocompare.com [biocompare.com]

- 3. interchim.fr [interchim.fr]

- 4. youtube.com [youtube.com]

- 5. H2DCFDA [labomics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 10. The Roles of Reactive Oxygen Species Produced by Contact Allergens and Irritants in Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. abcam.com [abcam.com]

Application Notes and Protocols for 5-CM-H2Dcfda in Specific Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(and-6)-Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda) is a widely used fluorescent probe for the detection of intracellular reactive oxygen species (ROS). Its ability to readily diffuse across cell membranes and become fluorescent upon oxidation makes it a valuable tool for assessing oxidative stress in various cell types. These application notes provide detailed protocols and quantitative data for the use of this compound in specific cell lines, aiding researchers in the design and execution of experiments to investigate cellular redox states.

The principle of the assay is based on the diffusion of the non-fluorescent this compound into the cell.[1] Inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular glutathione and other thiols, trapping the probe within the cell.[2] Subsequent oxidation by various ROS, such as hydrogen peroxide, hydroxyl radicals, and peroxynitrite, converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Data Presentation: Quantitative Parameters for this compound Application

The optimal conditions for this compound staining can vary between cell lines. The following table summarizes recommended starting concentrations and incubation times for various cell types as reported in the literature. It is crucial to optimize these parameters for your specific cell line and experimental conditions.[3]

| Cell Line | This compound Concentration | Incubation Time & Temperature | Positive Control | Detection Method | Reference |

| Human Thyroid Epithelial (HTori-3.1) | 10 µmol/L | 45 min at 37°C | H₂O₂ (1–50 µmol/L) | Flow Cytometry | [1] |

| Feline Astrocyte (G355-5) | 10 mM stock diluted (specific final concentration not stated) | 15-30 min at 37°C | H₂O₂ | Flow Cytometry | [4] |

| Human Colorectal Cancer (HCT116) | 10 µM | 30 min at 37°C | Ferrous sulfate (100 µM) or Doxorubicin (10 µM) | Fluorescence Microscopy & Plate Reader | [5] |

| Human Leukemia (Jurkat) | 1 µM | 30 min in the dark | Not specified | Not specified | [6] |

| General Adherent Cells | 1-10 µM | 5-30 min | Not specified | Fluorescence Microscopy or Flow Cytometry | [7] |

| General Suspension Cells | 1-10 µM | 5-30 min | Not specified | Fluorescence Microscopy or Flow Cytometry | [7] |

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of this compound for intracellular ROS detection.

Experimental Workflow for ROS Detection

References

- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 2. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

troubleshooting high background in 5-CM-H2Dcfda assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in the 5-CM-H2DCFDA assay for reactive oxygen species (ROS) detection.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the true signal from intracellular ROS, leading to inaccurate results. The following guide addresses common causes and provides step-by-step solutions.

Issue 1: Spontaneous Oxidation of the Probe in Solution

Question: My negative control wells (containing only media and the probe, without cells) are showing high fluorescence. What could be the cause?

Answer: This issue often arises from the spontaneous, cell-free oxidation of this compound. Certain components in the media or buffer, as well as exposure to light, can cause the probe to become fluorescent without any cellular enzymatic activity.

Solutions:

-

Run Cell-Free Controls: Always include a control well with your experimental medium and the this compound probe but without cells. This will help you determine the level of background fluorescence originating from the solution itself.[1][2]

-

Use Phenol Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence. Switch to a phenol red-free medium for the duration of the assay.[3]

-

Minimize Light Exposure: this compound is light-sensitive. Protect the probe stock solution, staining solutions, and your experimental plates from light as much as possible by covering them with aluminum foil.[4]

-

Prepare Fresh Working Solutions: The probe is more prone to oxidation once diluted. Prepare the this compound working solution immediately before use and do not store it.[3]

Issue 2: Excessive Probe Concentration or Incubation Time

Question: The fluorescence signal in my control cells is unexpectedly high and sometimes even decreases after initial illumination. Why is this happening?

Answer: Overloading cells with this compound can lead to high background fluorescence. At very high intracellular concentrations, the dye can self-quench. Subsequent photobleaching upon illumination can then paradoxically lead to an initial increase in the fluorescent signal as the quenching is relieved.[5]

Solutions:

-

Optimize Probe Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a range of concentrations to determine the lowest concentration that still provides a detectable signal with your positive control.

-

Optimize Incubation Time: Reduce the incubation time to prevent excessive uptake of the probe. A typical incubation time is 30-60 minutes, but this may need to be optimized for your specific cell type.[3][6]

Table 1: Recommended Starting Concentrations and Incubation Times for Optimization

| Parameter | Low Range | Mid Range | High Range |

| This compound Concentration | 1 µM | 5 µM | 10 µM |

| Incubation Time | 15 min | 30 min | 60 min |

Issue 3: Incomplete Removal of Extracellular Probe

Question: I'm observing high background fluorescence across my entire plate, even in areas without cells. What could be the cause?

Answer: Residual extracellular this compound that has not been washed away can be hydrolyzed by esterases present in the serum or released from cells, leading to background fluorescence.

Solutions:

-

Thorough Washing: After incubating the cells with the probe, ensure you wash the cells thoroughly with a warm, serum-free buffer like PBS or HBSS to remove any extracellular probe. Perform at least two wash steps.[2][4]

-

Serum-Free Incubation: Do not include serum in the loading buffer during incubation with the probe. Serum contains esterases that can cleave the acetate groups from this compound extracellularly, leading to a high background signal.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use a plate reader for my this compound assay?

A1: Yes, a plate reader can be used, but it is generally less sensitive than a fluorescence microscope or flow cytometer.[5] To optimize for a plate reader, use black-walled, clear-bottom plates to reduce crosstalk between wells.[2] You will also need to optimize cell number, probe concentration, and gain settings to maximize the signal-to-background ratio.[5]

Q2: My cells are transfected with GFP. Can I use this compound?

A2: This is not recommended because the emission spectrum of DCF (the oxidized form of the probe) overlaps significantly with that of GFP.[5] Consider using a red-shifted ROS indicator such as CellROX Deep Red or dihydroethidium.[5]

Q3: Is the signal from this compound fixable?

A3: No, the DCF fluorophore is not well-retained after fixation.[5] For applications requiring fixation and permeabilization, consider using a fixable ROS indicator like CellROX Green or CellROX Deep Red.[5]

Q4: What are appropriate positive and negative controls for this assay?

A4:

-

Positive Control: A common positive control is to treat cells with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[6]

-

Negative Control: Unstained cells to measure autofluorescence and cells stained with the probe but not treated with any stimulus to establish a baseline.[3]

-

Cell-Free Control: As mentioned earlier, media with the probe but without cells is crucial to assess background from the probe itself.[1]

Experimental Protocols

Protocol: Staining Cells with this compound for Fluorescence Microscopy

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish or chamber slide) and allow them to adhere overnight.